Mogroside III

Übersicht

Wissenschaftliche Forschungsanwendungen

Mogroside III has a wide range of scientific research applications:

Chemistry: Used as a natural sweetener in food chemistry due to its high sweetness and low caloric content.

Medicine: Investigated for its antidiabetic and anticancer activities.

Industry: Utilized in the production of natural sweeteners and health supplements.

Wirkmechanismus

Target of Action

Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.

Mode of Action

This compound exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .

Pharmacokinetics

It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of this compound.

Result of Action

This compound has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of this compound can be influenced by the presence of certain endophytic fungi .

Biochemische Analyse

Biochemical Properties

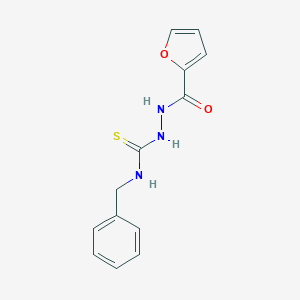

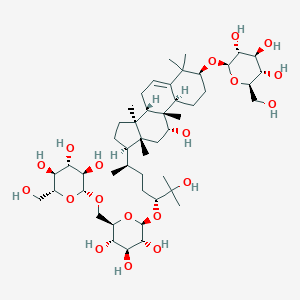

Mogroside III interacts with various enzymes, proteins, and other biomolecules in the body. The chemical structure of this compound consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This structure allows it to participate in various biochemical reactions. For example, Saccharomyces cerevisiae can convert Mogroside V into various mogrosides, including this compound E, during fermentation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively attenuate neurotoxicity induced by Rotenone (Rot), a neurotoxin, in SH-SY5Y cells . It reduces the overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One key mechanism involves the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . This process is catalyzed by the enzyme glycosyltransferase UGT94-289-3 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in engineered tobacco, the production of this compound ranged from 148.30 to 252.73 ng/g FW over time . This suggests that this compound is stable and does not degrade significantly over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mogroside III can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into various mogrosides, including this compound, during fermentation . The fermentation process typically involves maintaining the yeast culture at 28°C and 160 rpm for about 7 days .

Industrial Production Methods: Industrial production of this compound often involves enzymatic conversion. For instance, glycosidase enzymes can regio-selectively biosynthesize this compound from mogroside V . This method is advantageous due to its specificity and efficiency in producing high yields of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Mogroside III undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the mogroside molecule, enhancing its sweetness and stability . Hydrolysis, on the other hand, breaks down the glycosidic bonds, converting this compound into its aglycone form, mogrol .

Common Reagents and Conditions:

Glycosylation: Catalyzed by glycosyltransferase enzymes under controlled temperature and pH conditions.

Hydrolysis: Typically involves acidic or enzymatic conditions to cleave the glycosidic bonds.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Mogroside III is part of a family of mogrosides, which include mogroside IV, mogroside V, and mogroside VI. These compounds share similar structures but differ in the number and arrangement of sugar moieties:

Mogroside IV: Contains four glucose units and is less sweet compared to mogroside V.

Mogroside V: The most abundant and sweetest mogroside, containing five glucose units.

Mogroside VI: Contains six glucose units and has a sweetness similar to mogroside V.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities .

Eigenschaften

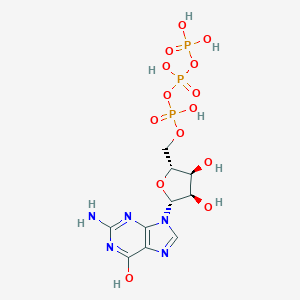

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130567-83-8 | |

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.